[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine
Overview
Description
[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine is a useful research compound. Its molecular formula is C5H7F3N4 and its molecular weight is 180.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis Methods and Structural Analysis Compounds structurally related to [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine have been synthesized using various methods, highlighting their versatility in chemical synthesis. For instance, N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was produced through a 1,3-dipolar cycloaddition reaction, with its structure confirmed by NMR, elemental analysis, and MS data (Aouine et al., 2014). Another compound, [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, were synthesized from 4-methoxyaniline, demonstrating moderate to very good antibacterial and antifungal activities (K D Thomas et al., 2010).
2. Applications in Catalysis and Ligand Formation Novel ruthenium(II) complexes bearing tridentate ligands related to this compound show excellent activity and selectivity in hydrogenation reactions, indicating their potential as effective catalysts (Roberto Sole et al., 2019). Furthermore, the synthesis of fluorinated 1,4,5-substituted 1,2,3-triazoles using a ruthenium-catalyzed azide–alkyne cycloaddition reaction showcases the compound's role in producing structures with significant potential in various applications due to their regioselectivity and functional group tolerance (Qian Shen et al., 2015).
3. Biomedical Research and Drug Design In the field of biomedical research, derivatives of this compound have been explored for their anticancer properties. Notably, a library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives showed potent growth inhibitory action against cancer cell lines, with one compound, IT-14, significantly reducing prostate weight in prostate hyperplasia animal models (Naveen Panathur et al., 2013).
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)triazol-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)3-12-2-4(1-9)10-11-12/h2H,1,3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLJUVBFXJHBSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.